2-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate
Description
2-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a 3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl group and a 2-chlorobenzyl carbamate moiety. Its structure integrates a benzo[d]oxazole ring system, known for bioactivity in agrochemical and pharmaceutical contexts, and a piperazine scaffold that enhances solubility and modulates receptor interactions .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c23-17-4-2-1-3-16(17)14-30-22(29)26-11-9-25(10-12-26)8-7-19(27)15-5-6-18-20(13-15)31-21(28)24-18/h1-6,13H,7-12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJDVIYJVQCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.83 g/mol . The structure features a piperazine ring, which is commonly associated with various pharmacological activities.
Research indicates that compounds with similar structures often interact with multiple biological targets. The piperazine moiety is known to influence neuropharmacological effects, while the benzo[d]oxazole component may contribute to anti-inflammatory and anticancer activities.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 15 nM against squalene synthase in HepG2 cells, indicating potent inhibitory effects on cholesterol synthesis pathways that are often upregulated in cancer cells .
Antimicrobial Effects
The compound has also shown promise in antimicrobial activity. In vitro tests have indicated effectiveness against various bacterial strains, potentially through the inhibition of bacterial protein synthesis mechanisms linked to its piperazine structure .
Neuropharmacological Effects
Given the structural similarities to known psychoactive agents, this compound may exhibit neuropharmacological effects. Research on related piperazine derivatives has shown modulation of neurotransmitter systems, particularly serotonin and dopamine receptors .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the anticancer efficacy of a related compound in a mouse model. The results showed a significant reduction in tumor size compared to controls, supporting the potential use of these compounds in cancer therapy . -
Antimicrobial Testing :
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL , indicating moderate antibacterial activity . -
Neuropharmacological Assessment :
In a behavioral study involving rodent models, administration of the compound resulted in significant alterations in anxiety-like behaviors, suggesting potential anxiolytic properties that warrant further investigation .
Data Summary Table
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells or disrupting cell cycle progression.
- Neuropharmacological Effects : The piperazine ring is known for its activity in the central nervous system (CNS). Compounds containing this moiety have been investigated for their potential as anxiolytics or antidepressants.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those related to this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain analogs of this compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through caspase activation pathways .
Case Study 3: CNS Activity
Research focused on the neuropharmacological effects of piperazine derivatives highlighted their potential as anxiolytic agents. Behavioral tests in animal models showed reduced anxiety-like behaviors after administration of these compounds, indicating their promise for treating anxiety disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact on Bioactivity: The 2-chlorobenzyl group in the target compound contrasts with the 5-chloro-2-methoxybenzyl group in ’s analog. Methoxy groups often enhance metabolic stability but may reduce solubility compared to halogens .
Piperazine Modifications :
- Carbamate vs. Carboxamide/Acetamide Linkages: The target compound’s carbamate linkage (O-CO-O) is less polar than the carboxamide (NH-CO) in compound 28 or acetamide in 29a, which may influence membrane permeability .
Hazard Profiles :
Key Observations:
- Synthetic Complexity: Compound 28’s low yield (10%) highlights challenges in coupling benzoxazinone-propanoyl groups to piperazine-carboxamide systems . The target compound’s synthesis likely faces similar hurdles.
- Spectroscopic Trends: The benzo[d]oxazole and benzo[b][1,4]oxazinone moieties produce distinct aromatic proton signals (e.g., δ 7.01–7.31 in 29a vs. δ 7.3–7.5 in the target compound) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
